N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine
Description
"N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine" is a synthetic amine derivative featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions. The compound’s structure includes a cyclohexanamine moiety linked via a methylene bridge to the pyrazole ring. Pyrazole derivatives are widely studied for their biological activity, including roles as kinase inhibitors, antimicrobial agents, and ligands in coordination chemistry .
The molecular formula of this compound can be inferred as C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol (calculated based on analogs in and ). Its cyclohexyl group introduces steric bulk and hydrophobicity, distinguishing it from simpler amine derivatives.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C12H21N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h9,12-13H,3-8H2,1-2H3 |
InChI Key |
GTCIFXUWESHEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via N-Alkylation of Pyrazole Derivatives
One common approach to prepare N-substituted pyrazoles, including this compound, is through the direct alkylation of pyrazole rings with appropriate alkyl halides or related electrophiles bearing the cyclohexanamine substituent. This method often involves:
- Starting with a 1,5-dimethylpyrazole core.
- Reacting it with a cyclohexanamine-containing alkyl halide under basic or catalytic conditions to form the N-alkylated product.
Research by Kulyk et al. (2021) demonstrated that primary amines could be used directly in the synthesis of N-substituted pyrazoles by reacting with diketones and hydroxylamine derivatives under controlled conditions. Although their study focused on various N-alkyl pyrazoles, the methodology is adaptable for synthesizing compounds like this compound by selecting cyclohexanamine as the amine substrate and 2,4-pentanedione as the diketone precursor.
Key reaction conditions and findings:
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitates reaction |
| Temperature | 85 °C | Heating for 1.5 hours yields good conversion |
| Reagents | Primary amine (e.g., cyclohexanamine), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | Stoichiometric amounts critical |
| Yield | 38% to 60% depending on amine used | Cyclohexanamine expected in mid-range |
| Workup | Chromatography on silica gel | Purification to isolate product |
This method allows the formation of the pyrazole ring and N-substitution in a one-pot process, which is efficient for synthesizing N-alkyl pyrazoles.
Reductive Amination of Cyclohexanone with Pyrazolylmethyl Amines
Another viable synthetic route involves reductive amination where cyclohexanone is reacted with 1,5-dimethyl-1H-pyrazol-4-ylmethanamine or its precursors to form the target compound. This approach generally entails:
- Formation of an imine intermediate between cyclohexanone and the pyrazolylmethyl amine.
- Subsequent reduction (catalytic hydrogenation or chemical reduction) to yield the secondary amine.
Though direct literature on this exact compound is limited, analogous methods for cyclohexylamine derivatives have been documented in patent literature for related amines such as N,N-dimethylcyclohexylamine. The patent describes a catalytic hydrogenation process using palladium on charcoal under high-pressure hydrogen to achieve high purity amines from ketone and amine precursors.
Typical reaction parameters from related amine synthesis:
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | Palladium on charcoal (Pd/C) | Efficient hydrogenation catalyst |
| Pressure | 2.5–3.5 MPa hydrogen | High pressure facilitates reduction |
| Temperature | 120–130 °C | Optimal for reaction rate |
| Reaction time | 5–6 hours | Complete conversion |
| Yield | Up to 98% purity | High yield and purity achievable |
This method could be adapted for the preparation of this compound by using the corresponding pyrazolylmethyl amine and cyclohexanone or derivatives.
Stepwise Synthesis via Pyrazole Ring Construction and Subsequent Functionalization
A third approach involves:
- Synthesizing the 1,5-dimethylpyrazole core first via condensation of 1,3-diketones (e.g., 2,4-pentanedione) with hydrazine derivatives.
- Functionalizing the pyrazole ring at the 4-position by introducing a methylene linker.
- Coupling the methylene-substituted pyrazole with cyclohexanamine through nucleophilic substitution or reductive amination.
This multi-step synthesis allows for better control over substitution patterns and purity but requires more synthetic steps and purification stages.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran (THF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, forming complexes that can inhibit enzyme activity or modulate receptor function . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analogs include:
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS 643007-91-4)
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- Key Differences : The cyclopropanamine substituent introduces a strained three-membered ring, enhancing reactivity compared to the cyclohexyl group. This strain may increase susceptibility to ring-opening reactions or alter binding affinity in biological systems. Purity for this compound is reported at 95% .
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (CAS 952195-00-5)
- Molecular Formula : C₈H₁₅N₃
- Molecular Weight : 153.23 g/mol
- This compound has been marketed for research but is noted as discontinued in some commercial catalogs .
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride
- Molecular Formula: Not explicitly provided, but likely C₁₁H₂₀N₃·2HCl.
- Key Differences : The absence of a 5-methyl group on the pyrazole ring may reduce steric shielding, altering intermolecular interactions. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .
Table 1: Structural and Physical Comparison
Research Implications and Trends
- Hydrogen Bonding and Crystallography : The pyrazole ring and amine groups in these compounds likely participate in hydrogen-bonding networks, influencing crystal packing and stability. Graph set analysis (as per Etter’s methodology) could reveal patterns in supramolecular assembly .
- Biological Activity: Pyrazole-amine hybrids are known to interact with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes. The cyclohexyl group’s hydrophobicity may enhance membrane permeability compared to cyclopropanamine or ethylamine analogs .
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